Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound characterized by its unique azabicyclo framework and a tert-butyl ester functional group. Its molecular formula is with a molecular weight of approximately 213.27 g/mol. The compound is notable for its stereochemistry, particularly the (1R,3R,5R) configuration, which significantly influences its chemical behavior and potential biological activity. This compound is primarily utilized in medicinal chemistry and organic synthesis due to its structural properties and reactivity.
The compound has been cataloged under the CAS Number 197142-33-9. It falls into the category of azabicyclic compounds, which are known for their applications in drug design and as enzyme inhibitors. The unique bicyclic structure allows for various modifications that can enhance biological activity, making it a subject of interest in pharmaceutical research.
The synthesis of tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can be achieved through several methods:
The synthesis process involves specific reaction conditions that optimize yield and purity. For instance, one reported method involves using borane in tetrahydrofuran at controlled temperatures to achieve high yields (up to 91%) . The reaction conditions are crucial for maintaining the stereochemical integrity of the compound.
The molecular structure of tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate features a bicyclic framework with a hydroxymethyl group at one position and a tert-butyl ester at another. The stereochemistry is defined by the configuration at specific carbon centers, which can influence both physical properties and reactivity.
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate participates in various chemical reactions typical for bicyclic compounds:
Studies have shown that modifications on the bicyclic structure can significantly alter interaction profiles with biological targets, highlighting the importance of structural variations in drug design .
The mechanism of action for tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate largely depends on its application as an enzyme inhibitor:
Relevant data from studies indicate that this compound's unique structural features contribute to its stability and reactivity profile .
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific applications:
The azabicyclo[3.1.0]hexane framework presents significant synthetic challenges due to its strained cyclopropane ring fused to a pyrrolidine system. Two principal cyclization strategies dominate the literature:
Transition Metal-Catalyzed C–H Activation: A groundbreaking approach employs palladium-catalyzed intramolecular C–H functionalization of cyclopropylmethylamine derivatives. In a landmark synthesis, alkyl chloride 17 (derived from cyclopropylmethylamine 15) undergoes enantioselective cyclization using a chiral TADDOL-phosphonite ligated Pd(0) catalyst. Optimization revealed that anhydrous conditions with 4Å molecular sieves suppress hydrolysis, achieving 85% yield at 0.3 M concentration with 3 mol% Pd(dba)₂ and 6 mol% ligand (R,R)-18. This method enabled multigram synthesis (76% yield on >50 g scale) and demonstrated exceptional enantiocontrol (~84% ee) through ligand design [1].
Simmons-Smith Cyclopropanation: An alternative biomimetic approach utilizes zinc-carbenoid chemistry for ring closure. Glutamic acid derivatives undergo diastereoselective cyclopropanation via zinc-mediated methylenation of alkene precursors. Critical studies revealed that reaction time dramatically impacts diastereoselectivity, with optimal cis/trans ratios (6:1) achieved at precisely 19.5 hours. This method constructs the bicyclic core with three contiguous stereocenters in 30% overall yield and 72% de, though scalability is limited compared to C–H activation [6].
Table 1: Comparative Analysis of Azabicyclo[3.1.0]hexane Cyclization Strategies
Method | Key Reagent/Catalyst | Yield (%) | Stereoselectivity | Scalability |
---|---|---|---|---|
Pd-catalyzed C–H activation | Pd(dba)₂/(R,R)-TADDOL-phosphonite | 76-85 | ~84% ee | >50 g demonstrated |
Simmons-Smith cyclization | ZnEt₂/CH₂I₂ | 30 (overall) | 6:1 dr, 72% de | Limited by diastereomer separation |
Ru-mediated oxidation | Ru-catalyst/Oxidant | Moderate* | Undisclosed | Requires pyrophoric reagents* |
*From initial medicinal chemistry route [1]
The hydroxymethyl substituent at C5 serves as a critical handle for downstream functionalization in API synthesis. Strategic approaches to install this group include:
Late-Stage Functionalization: Direct oxidation of the unsubstituted azabicyclohexane core represents a convergent approach. Lactam 11 undergoes α-functionalization via a two-step sequence avoiding hazardous peroxides: 1) Thiomethylation with S-methyl methanethiosulfonate yields thioketal 21; 2) Hydrolysis/oxidation with phenyliodine bis(trifluoroacetate) (PIFA) provides ketone 13. This dione serves as precursor to tertiary alcohol 14 via chemoselective Grignard addition, though diastereomeric mixtures require resolution [1].
Chiral Pool Derivatization: Stereodefined hydroxymethyl groups can be installed early from chiral building blocks. Commercially available tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 1148048-37-6) leverages inherent chirality from amino acid precursors. The (1R,5S,6R) configured isomer (CAS 1630855-19-4) similarly provides defined stereochemistry essential for biological activity optimization in kinase inhibitors [3] [5].
The Boc-protecting group serves dual roles in this scaffold: nitrogen protection and directing group for stereoselective transformations:
Boc Installation and Stability: Direct Boc protection of azabicyclo[3.1.0]hexane amines employs di-tert-butyl dicarbonate under DMAP catalysis (n(DMAP):n(Boc₂O):n(pyridine) = 0.40:4.0:1.0), achieving 82% yield without epimerization. The Boc group demonstrates exceptional stability during cyclopropanation and oxidation steps but requires acidic deprotection conditions (TFA/CH₂Cl₂) that preserve the strained bicyclic framework [6].
Directing Group Effects: The Boc carbonyl oxygen coordinates to metal centers during key transformations. In Pd-catalyzed C–H activation, the ligated Pd-carboxylate intermediate facilitates intramolecular C–H cleavage of the proximal cyclopropane. This directing effect enables precise stereocontrol when using chiral phosphonite ligands, as the rigid transition state geometry governs cyclization enantioselectivity [1].
Purification Advantages: The Boc group enhances crystallinity of intermediates, enabling distillation purification of lactam 11 on multigram scales. This property proved critical in the scaled synthesis of NIK inhibitors, where direct distillation provided >50 g of material at 76% yield after catalyst optimization, bypassing problematic chromatography of polar intermediates [1] [2].
Table 2: Strategic Role of Boc Group in Azabicyclo[3.1.0]hexane Synthesis
Function | Mechanistic Basis | Synthetic Advantage | Example Application |
---|---|---|---|
Steric protection | Shielding nucleophilic nitrogen | Prevents undesired N-alkylation during C–H functionalization | Pd-catalyzed cyclization of 17 |
Directing group | Oxygen coordination to Pd | Enables enantioselective C–H activation | Chiral lactam 11 synthesis |
Crystallinity enhancer | Hydrophobic tert-butyl moiety | Enables distillation purification | Multigram production of 11 |
Acid-labile deprotection | Carbamate ionization | Selective removal in presence of base-sensitive cyclopropane | Final deprotection in NIK inhibitor 2 |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0